molecular formula C20H28O3 B1262324 (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid

(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid

Cat. No. B1262324
M. Wt: 316.4 g/mol
InChI Key: VHRUMKCAEVRUBK-XOVNXQNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(1S)-5-oct-2-enylidene-4-oxo-1-cyclopent-2-enyl]-5-heptenoic acid is a prostanoid.

Scientific Research Applications

Role in Inflammatory Diseases

  • Chemotactic Properties : 5-oxo-ETE is identified as a potent eosinophil chemoattractant, potentially playing a significant role in inflammatory diseases such as asthma (Powell et al., 2001).

Asthma and Allergic Diseases

  • Potential Therapeutic Target : 5-oxo-ETE's actions through the OXE receptor suggest its importance in eosinophilic diseases like asthma, making the OXE receptor a potential therapeutic target (Powell et al., 2005).
  • Pathophysiological Role : The development of OXE receptor antagonists that block 5-oxo-ETE actions could lead to new treatments for asthma and other allergic diseases (Powell et al., 2020).

Eosinophilic Disorders

  • Eosinophil Activation : Novel indole OXE receptor antagonists inhibit 5-oxo-ETE-induced eosinophil and neutrophil activation, presenting a potential therapeutic approach for eosinophilic disorders (Gore et al., 2014).

Other Applications

  • Biosynthesis Study : Research into the biosynthesis of 5-oxo-ETE from arachidonic acid derivatives provides insights into its metabolic pathways and potential implications in various cell types (Zarini et al., 2003).

  • Chemical Analysis and Synthesis : Advanced techniques in mass spectrometry and chemical synthesis contribute to the understanding and potential manipulation of 5-oxo-ETE for research and therapeutic purposes (Romanov et al., 2002).

properties

Product Name

(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-7-[(1S,5Z)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13-/t17-/m0/s1

InChI Key

VHRUMKCAEVRUBK-XOVNXQNQSA-N

Isomeric SMILES

CCCCC/C=C/C=C\1/[C@H](C=CC1=O)C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid
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